

Application Notes and Protocols: Acylation of Tryptamine with Mixed Nicotinic Anhydride

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Compound of Interest

Compound Name: *N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide*

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Introduction

This document provides detailed application notes and protocols for the synthesis of N-nicotinoyl tryptamine, a compound of interest for its potential pharmacological activities. The synthesis involves the acylation of tryptamine with a mixed nicotinic anhydride. N-acyl tryptamines are a class of compounds that have garnered attention for their diverse biological effects, including anti-inflammatory and psychoactive properties.^[1] This protocol is based on established principles of mixed anhydride amide synthesis, offering a robust method for the preparation of N-nicotinoyl tryptamine for research and development purposes.

Data Presentation

The following table summarizes the key reactants and reaction parameters for the synthesis of N-nicotinoyl tryptamine.

Parameter	Value
Reactants	
Tryptamine	1.0 equivalent
Nicotinic Acid	1.1 equivalents
Ethyl Chloroformate	1.1 equivalents
Triethylamine	2.2 equivalents
Solvent	Anhydrous Tetrahydrofuran (THF)
Reaction Temperature	-15°C to Room Temperature
Reaction Time	2-4 hours
Purification Method	Column Chromatography
Expected Yield	Moderate to High

Experimental Protocols

This section outlines the detailed methodology for the synthesis of N-nicotinoyl tryptamine via the mixed nicotinic anhydride method.

Materials and Equipment

- Tryptamine
- Nicotinic acid
- Ethyl chloroformate
- Triethylamine
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether
- Saturated aqueous sodium bicarbonate solution

- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Round-bottom flasks
- Magnetic stirrer and stir bars
- Dropping funnel
- Inert atmosphere setup (e.g., nitrogen or argon)
- Low-temperature bath (e.g., ice-salt or dry ice-acetone)
- Rotary evaporator
- Thin-layer chromatography (TLC) plates and developing chamber
- Standard laboratory glassware

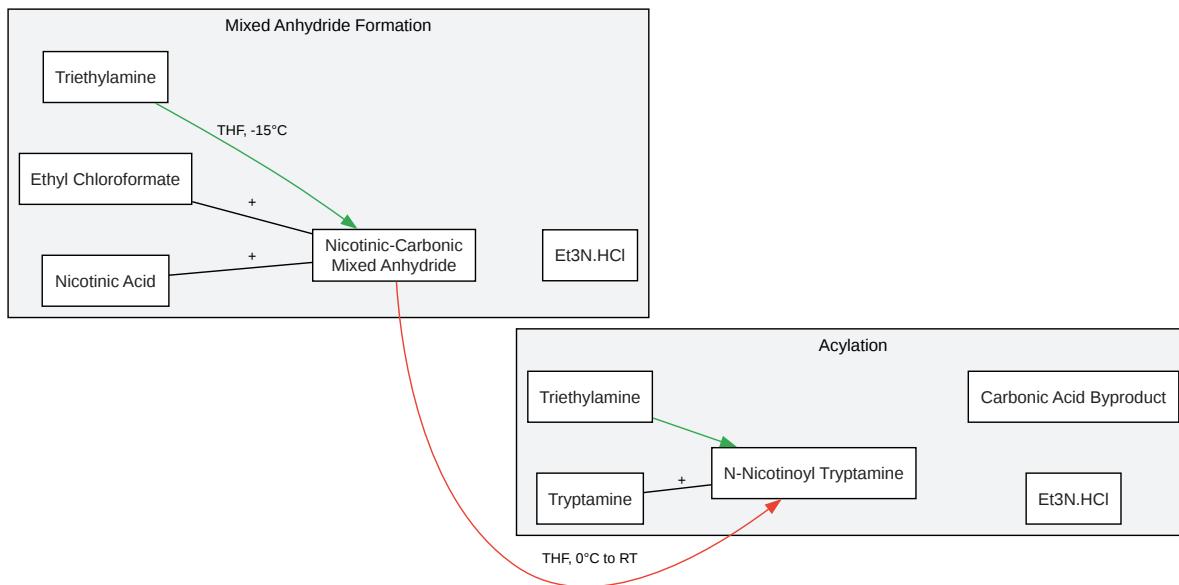
Protocol for the Synthesis of N-Nicotinoyl Tryptamine

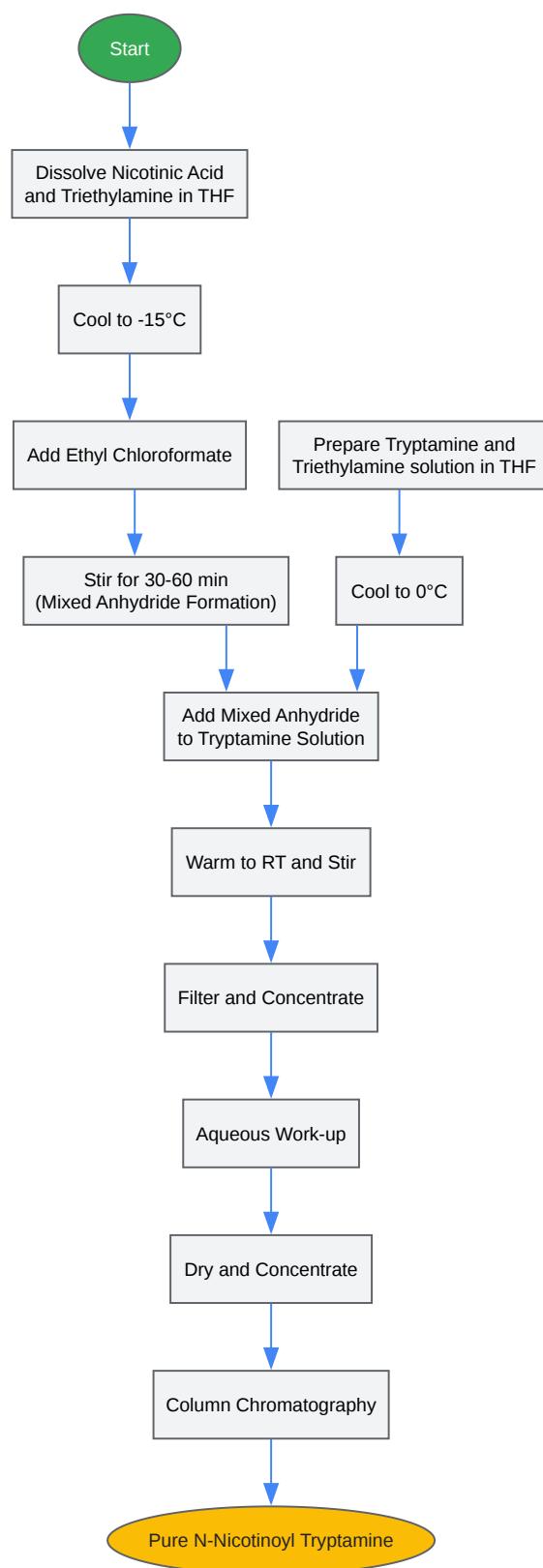
- Preparation of the Mixed Nicotinic-Carbonic Anhydride:
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, dissolve nicotinic acid (1.1 equivalents) and triethylamine (1.1 equivalents) in anhydrous THF.
 - Cool the solution to -15°C using a low-temperature bath.
 - Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -15°C.
 - After the addition is complete, stir the reaction mixture at -15°C for 30-60 minutes. The formation of triethylamine hydrochloride will be observed as a white precipitate.
- Acylation of Tryptamine:

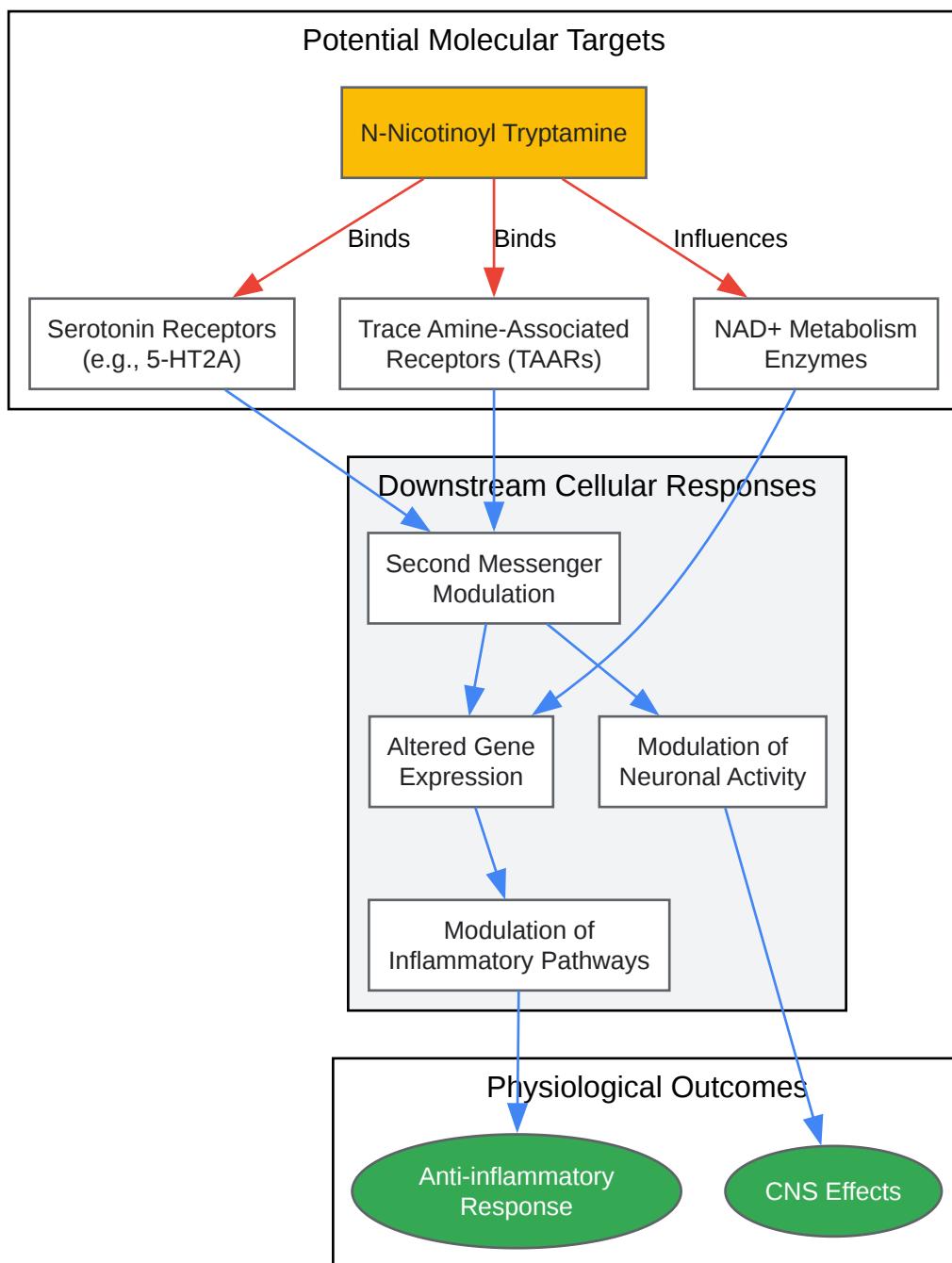
- In a separate flame-dried round-bottom flask, dissolve tryptamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF under an inert atmosphere.
 - Cool the tryptamine solution to 0°C in an ice bath.
 - Slowly add the freshly prepared mixed anhydride solution from step 1 to the tryptamine solution. The addition can be done via cannula transfer or by carefully pouring.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
- Work-up and Purification:
 - Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride precipitate.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator.
 - Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.
 - Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to obtain pure N-nicotinoyl tryptamine.
 - Characterization:
 - Confirm the identity and purity of the synthesized N-nicotinoyl tryptamine using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Visualizations

Chemical Reaction Scheme







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References

- 1. Pharmacological investigations on anti-inflammatory activity of tryptamide (3-nicotinoyl-tryptamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
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